4-Amino-biphenyl-2-carbonitrile 4-Amino-biphenyl-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17907328
InChI: InChI=1S/C13H10N2/c14-9-11-8-12(15)6-7-13(11)10-4-2-1-3-5-10/h1-8H,15H2
SMILES:
Molecular Formula: C13H10N2
Molecular Weight: 194.23 g/mol

4-Amino-biphenyl-2-carbonitrile

CAS No.:

Cat. No.: VC17907328

Molecular Formula: C13H10N2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-biphenyl-2-carbonitrile -

Specification

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
IUPAC Name 5-amino-2-phenylbenzonitrile
Standard InChI InChI=1S/C13H10N2/c14-9-11-8-12(15)6-7-13(11)10-4-2-1-3-5-10/h1-8H,15H2
Standard InChI Key IEUOPJSUQDEKCD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(C=C(C=C2)N)C#N

Introduction

Chemical and Structural Properties

4-Amino-biphenyl-2-carbonitrile belongs to the nitrile-functionalized biphenyl family. Its IUPAC name is 2-[4-(aminomethyl)phenyl]benzonitrile, and it is synonymously referred to as 4'-(aminomethyl)-2-biphenylcarbonitrile or 4-aminomethyl-2'-cyanobiphenyl . Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₄H₁₂N₂
Molecular Weight208.258 g/mol
Exact Mass208.100 Da
PSA (Polar Surface Area)49.81 Ų
LogP (Partition Coefficient)3.38
HS Code2926909090

The compound’s structure combines a rigid biphenyl backbone with polar functional groups, enabling interactions with biological targets and synthetic reagents. The aminomethyl group enhances solubility in polar solvents, while the cyano group contributes to electrophilic reactivity .

Synthetic Methodologies

Functionalization of Preformed Biphenyls

Alternative routes may involve:

  • Suzuki-Miyaura coupling to assemble the biphenyl core from halogenated precursors.

  • Protection-deprotection strategies to install the amino group selectively.

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

Biphenyl carbonitriles are pivotal in synthesizing angiotensin II receptor blockers (ARBs) and kinase inhibitors . The amino group in 4-amino-biphenyl-2-carbonitrile could facilitate:

  • Peptide coupling for prodrug development.

  • Metal coordination in catalytic systems.

Materials Science

The compound’s aromaticity and functional groups make it suitable for:

  • Liquid crystal design.

  • Polymer additives to enhance thermal stability.

Hazard CategoryRisk Statement
Acute Oral ToxicityH302: Harmful if swallowed
Acute Dermal ToxicityH312: Harmful to skin
Eye DamageH318: Causes serious eye damage
Aquatic ToxicityH400: Very toxic to aquatic life

Recommended precautions include:

  • Personal protective equipment (PPE): Gloves, goggles, and lab coats.

  • Ventilation: Use fume hoods to avoid inhalation.

  • Waste disposal: Adhere to hazardous waste protocols .

Regulatory and Environmental Impact

The compound falls under HS Code 2926909090, denoting "other nitrile-function compounds" . Regulatory thresholds include:

  • MFN Tariff: 6.5%.

  • General Tariff: 30.0%.

Environmental persistence is a concern due to potential bioaccumulation. Mitigation strategies involve:

  • Biodegradation studies to assess breakdown pathways.

  • Green chemistry approaches to minimize waste.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methods to integrate the amino and cyano groups.

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Computational Modeling: Predict metabolic pathways using QSAR models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator